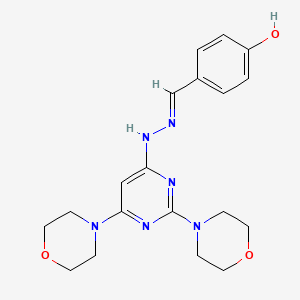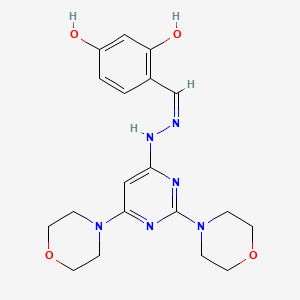
4-hydroxybenzaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-hydroxybenzaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone, also known as HDM-2 inhibitor, is a small molecule that has shown promising results in cancer research. It works by inhibiting the activity of the HDM-2 protein, which is responsible for degrading the tumor suppressor protein p53. By inhibiting HDM-2, HDM-2 inhibitor can increase the levels of p53, which in turn can lead to cell cycle arrest and apoptosis of cancer cells.
作用机制
4-hydroxybenzaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone inhibitor works by binding to the this compound protein, which is responsible for degrading the tumor suppressor protein p53. By binding to this compound, this compound inhibitor prevents its interaction with p53, leading to the stabilization and accumulation of p53 in the cell. This, in turn, can lead to cell cycle arrest and apoptosis of cancer cells.
Biochemical and Physiological Effects
This compound inhibitor has been shown to induce cell cycle arrest and apoptosis in cancer cells by upregulating the levels of p53. It has also been shown to inhibit tumor growth in animal models of cancer. In addition, this compound inhibitor has been shown to sensitize cancer cells to other chemotherapy drugs, suggesting that it may have a synergistic effect when used in combination with other treatments.
实验室实验的优点和局限性
One of the advantages of 4-hydroxybenzaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone inhibitor is its specificity for the this compound protein, which minimizes off-target effects. It also has good pharmacokinetic properties, making it suitable for oral administration. However, one of the limitations of this compound inhibitor is its potential toxicity, which may limit its clinical use. In addition, further studies are needed to determine the optimal dose and treatment schedule for this compound inhibitor.
未来方向
There are several future directions for research on 4-hydroxybenzaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone inhibitor. One area of interest is the development of more potent and selective this compound inhibitors that can overcome the limitations of current compounds. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to this compound inhibitor. Finally, clinical trials are needed to determine the safety and efficacy of this compound inhibitor in humans.
合成方法
The synthesis of 4-hydroxybenzaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone inhibitor involves several steps, including the reaction of 4-hydroxybenzaldehyde with morpholine, pyrimidine, and hydrazine hydrate. The final product is obtained after purification and characterization using various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学研究应用
4-hydroxybenzaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone inhibitor has been extensively studied for its potential use in cancer therapy. It has been shown to be effective against a wide range of cancer types, including breast cancer, lung cancer, and leukemia. In preclinical studies, this compound inhibitor has demonstrated potent antitumor activity both as a single agent and in combination with other chemotherapy drugs.
属性
IUPAC Name |
4-[(E)-[(2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazinylidene]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O3/c26-16-3-1-15(2-4-16)14-20-23-17-13-18(24-5-9-27-10-6-24)22-19(21-17)25-7-11-28-12-8-25/h1-4,13-14,26H,5-12H2,(H,21,22,23)/b20-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHLLJCBVDNTRET-XSFVSMFZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=C2)NN=CC3=CC=C(C=C3)O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=NC(=NC(=C2)N/N=C/C3=CC=C(C=C3)O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6057201.png)
![N-(4-chlorophenyl)-2-[3-[4-methyl-3-(propionylamino)phenyl]-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B6057209.png)
![7-(3-methylbenzyl)-2-[(4-methyl-1H-imidazol-2-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6057216.png)

![4-{1-[4-(3-thienyl)phenyl]ethyl}morpholine](/img/structure/B6057226.png)
![2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]-N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]acetamide](/img/structure/B6057239.png)
![ethyl 2-[2-(2-hydroxybenzylidene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B6057241.png)
![2-[(5-chloro-2-methoxyphenyl)amino]-N-(3-nitrophenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B6057243.png)
![N-{[5-(methoxymethyl)-2-furyl]methyl}-1-(2-pyrimidinyl)-3-piperidinamine](/img/structure/B6057252.png)
![N-{4-[(2,5-dichlorobenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B6057254.png)
![[4-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)-3-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B6057262.png)
![2-{[2-(4-ethoxyphenoxy)ethyl]thio}-6-methyl-4(3H)-pyrimidinone](/img/structure/B6057269.png)
![N-(2,5-dimethoxyphenyl)-2-[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]acetamide](/img/structure/B6057271.png)
![N-cyclopropyl-1'-[(5-ethyl-2-furyl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B6057295.png)